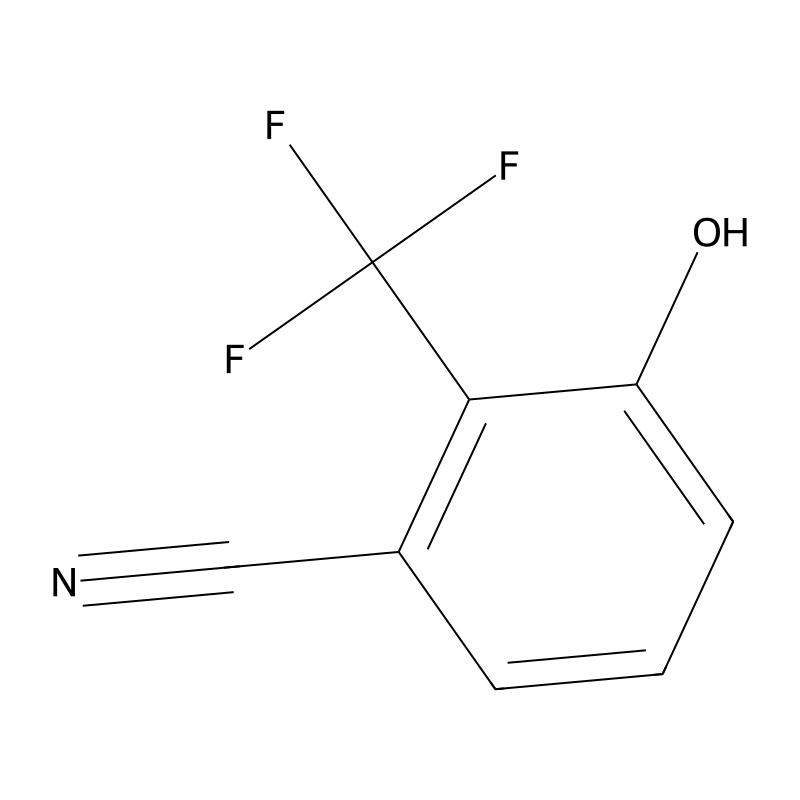3-Hydroxy-2-(trifluoromethyl)benzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Hydroxy-2-(trifluoromethyl)benzonitrile, also known as 4-hydroxy-2-(trifluoromethyl)benzonitrile, is an organic compound with the molecular formula and a molecular weight of 187.12 g/mol. The structure features a trifluoromethyl group (-CF₃) attached to a benzene ring, which also bears a hydroxyl group (-OH) and a nitrile group (-C≡N). This unique combination of functional groups contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
- Electrophilic Aromatic Substitution: The presence of the hydroxyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
- Nucleophilic Reactions: The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
- Trifluoromethylation: The trifluoromethyl group can participate in nucleophilic and electrophilic reactions, enhancing the compound's reactivity in synthetic applications .
Synthesis of 3-hydroxy-2-(trifluoromethyl)benzonitrile can be achieved through several methods:
- Trifluoromethylation of Phenolic Compounds: This method involves the introduction of the trifluoromethyl group into phenolic compounds using reagents like trifluoroacetic acid and copper cyanide under controlled conditions.
- Cyanation Reactions: The nitrile group can be introduced via cyanation of suitable precursors, such as brominated derivatives of phenolic compounds, using copper cyanide or zinc cyanide in polar solvents at elevated temperatures .
- Electrophilic Aromatic Substitution: Hydroxylation followed by trifluoromethylation can also be performed on substituted benzenes to yield the desired compound .
3-Hydroxy-2-(trifluoromethyl)benzonitrile has several notable applications:
- Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical agents due to its ability to modify biological activity.
- Material Science: The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
- Agricultural Chemicals: Its structural characteristics may also lend themselves to applications in agrochemicals, particularly as herbicides or fungicides .
Several compounds share structural similarities with 3-hydroxy-2-(trifluoromethyl)benzonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxybenzonitrile | Hydroxyl and nitrile groups | Lacks trifluoromethyl; less lipophilic |
| 3-Hydroxybenzaldehyde | Hydroxyl and aldehyde groups | More reactive due to aldehyde functionality |
| 4-Trifluoromethylphenol | Trifluoromethyl and hydroxyl groups | Does not contain nitrile; used in polymerization |
| 2-Hydroxy-4-trifluoromethylbenzoic acid | Hydroxyl, carboxylic acid, and trifluoromethyl groups | Acidic nature; potential for salt formation |
The presence of the trifluoromethyl group in 3-hydroxy-2-(trifluoromethyl)benzonitrile enhances its hydrophobicity and alters its electronic properties compared to similar compounds without this substituent. This unique characteristic contributes to its distinct reactivity and potential applications in medicinal chemistry .








